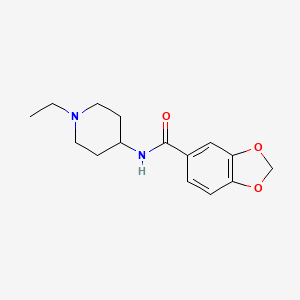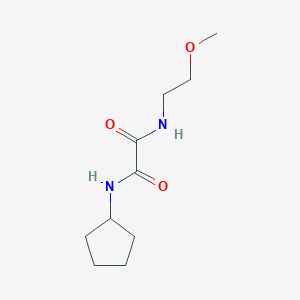
N-(1-ethyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide, commonly known as EBDB or Ethylone, is a synthetic cathinone that belongs to the substituted phenethylamine and amphetamine classes. It is a designer drug that has gained popularity in recent years due to its stimulating effects. The compound is known to induce feelings of euphoria, increased sociability, and heightened energy levels.
作用機序
The mechanism of action of EBDB involves the inhibition of monoamine transporters, leading to the accumulation of dopamine, serotonin, and norepinephrine in the synaptic cleft. This results in the activation of the reward pathway in the brain, leading to feelings of pleasure and euphoria. Additionally, EBDB has been shown to increase the levels of the neuropeptide oxytocin, which is involved in social bonding and trust.
Biochemical and Physiological Effects
The biochemical and physiological effects of EBDB include increased heart rate, blood pressure, and body temperature. The compound has also been shown to induce hyperthermia, which can lead to dehydration and other adverse effects. EBDB has been found to have a lower toxicity profile compared to other synthetic cathinones, such as MDPV and α-PVP.
実験室実験の利点と制限
One advantage of using EBDB in lab experiments is its high purity, which allows for accurate dosing and reproducibility. Additionally, EBDB has a lower toxicity profile compared to other synthetic cathinones, making it a safer alternative for research purposes. However, one limitation of using EBDB is its limited availability, which may restrict its use in certain studies.
将来の方向性
Future research on EBDB should focus on its long-term effects on the brain and behavior. Additionally, studies should investigate the potential therapeutic applications of the compound, such as its use in the treatment of depression and anxiety disorders. Furthermore, research should explore the pharmacological interactions of EBDB with other drugs and its potential for abuse liability.
Conclusion
EBDB is a synthetic cathinone that has gained popularity in recent years due to its stimulating effects. The compound has been used in various scientific research studies, including pharmacology, toxicology, and neuroscience. EBDB interacts with the monoamine transporters, leading to the accumulation of dopamine, serotonin, and norepinephrine in the synaptic cleft. The compound has a lower toxicity profile compared to other synthetic cathinones, making it a safer alternative for research purposes. Future research on EBDB should focus on its long-term effects on the brain and behavior and its potential therapeutic applications.
合成法
The synthesis of EBDB involves the reaction of 1,3-benzodioxole-5-carboxylic acid with ethylamine and subsequent reduction using sodium borohydride. The resulting product is then acetylated using acetic anhydride to obtain the final compound. The purity of the compound can be verified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
EBDB has been used in various scientific research studies, including pharmacology, toxicology, and neuroscience. The compound has been shown to interact with the monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). EBDB has been found to have a higher affinity for SERT than DAT and NET, which may explain its stimulating effects. Additionally, EBDB has been shown to induce the release of dopamine, serotonin, and norepinephrine in the brain, leading to its euphoric effects.
特性
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-17-7-5-12(6-8-17)16-15(18)11-3-4-13-14(9-11)20-10-19-13/h3-4,9,12H,2,5-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFRENGMLQLOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)
![3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5232966.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)
![ethyl 4-(2-chlorobenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5232974.png)
![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)
![2-[(2-ethoxybenzyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5232999.png)
![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)